molecular formula C12H13N3O2 B1487818 1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338688-36-0

1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1487818
CAS RN: 1338688-36-0
M. Wt: 231.25 g/mol
InChI Key: YGDIZFWKRGCEHM-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a 2,4-dimethylphenyl group indicates that it also contains a benzene ring with two methyl groups attached at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the triazole ring, the carboxylic acid group, and the 2,4-dimethylphenyl group. The presence of these functional groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. The triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it acidic, and the compound would likely be soluble in polar solvents due to the presence of the polar functional groups .

Scientific Research Applications

Chemistry and Material Science Applications

  • Tautomeric Equilibrium and Complex Formation : A study by Toda et al. (1988) focused on the equilibrium of tautomers of 1,2,3-triazole and their complex formation with related compounds, providing insights into the stability and reactivity of these structures (Toda et al., 1988).

  • Synthesis and Transformations : Vereshchagina and Lopyrev (1970) discussed the synthesis and transformation of acids in the 1,2,4-triazole series, highlighting the chemical pathways and derivatives formed from triazole compounds (Vereshchagina & Lopyrev, 1970).

  • Synthetic Methods Development : Cottrell et al. (1991) described an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, extending the scope of the Dimroth Reaction and providing a pathway for synthesizing various triazole derivatives (Cottrell et al., 1991).

  • Luminescent Properties in Coordination Complexes : Research by Narea et al. (2020) on Zn(II) and Cd(II) supramolecular coordination complexes with triazole ligands revealed interesting luminescent properties, offering potential applications in materials science (Narea et al., 2020).

Pharmaceutical Research

  • Antioxidant and Urease Inhibition Activities : Khan et al. (2010) synthesized new series of triazole and thiadiazole derivatives, evaluating their antioxidant and urease inhibition activities, which are crucial for understanding their potential therapeutic applications (Khan et al., 2010).

  • Bacterial and DNA-Cleavage Activities : Reddy et al. (2016) investigated the antibacterial, antioxidant, and DNA-cleavage activities of bis-1,2,3-triazole derivatives, adding to the knowledge of their biological properties (Reddy et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase and disrupt the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. For example, triazole derivatives have been studied for their potential use as antifungal, antibacterial, and anticancer agents .

properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-4-10(9(2)5-8)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDIZFWKRGCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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